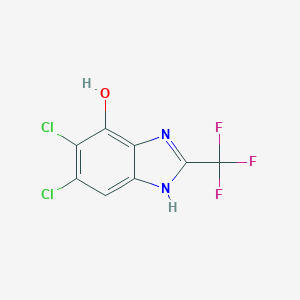
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound for studying the role of protein kinases in various cellular processes. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
作用机制
The mechanism of action of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves the inhibition of protein kinases. This compound has been shown to selectively inhibit the activity of certain protein kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
生化和生理效应
The biochemical and physiological effects of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol depend on the specific protein kinase that is inhibited. This compound has been shown to have anti-proliferative effects on cancer cells by inhibiting the activity of certain protein kinases that are overexpressed in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of protein kinases that are involved in the inflammatory response.
实验室实验的优点和局限性
One of the main advantages of using 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol in lab experiments is its selectivity towards certain protein kinases. This allows for more precise targeting of specific cellular processes. However, one limitation of using this compound is its potential off-target effects on other protein kinases.
未来方向
There are several future directions for the research of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol. One potential direction is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Additionally, this compound could be used as a starting material for the synthesis of novel biologically active compounds. Finally, further research is needed to fully understand the potential applications of this compound in various fields of research.
合成方法
The synthesis of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves a multi-step process that starts with the reaction of 2,4-dichloroaniline with 2,2,2-trifluoroethanol in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride and potassium hydroxide to form the intermediate 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole. Finally, the intermediate is reacted with water to yield 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol.
属性
CAS 编号 |
19690-31-4 |
|---|---|
产品名称 |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
分子式 |
C8H3Cl2F3N2O |
分子量 |
271.02 g/mol |
IUPAC 名称 |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H3Cl2F3N2O/c9-2-1-3-5(6(16)4(2)10)15-7(14-3)8(11,12)13/h1,16H,(H,14,15) |
InChI 键 |
WVLSHVZSPKMARB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
规范 SMILES |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
其他 CAS 编号 |
19690-31-4 |
同义词 |
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



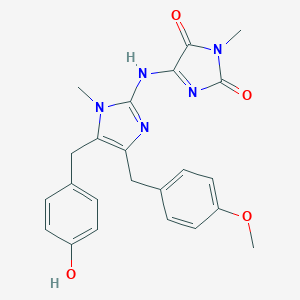
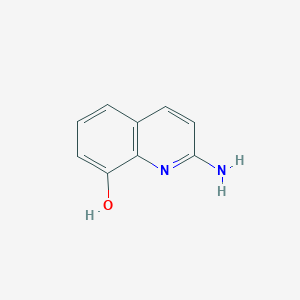
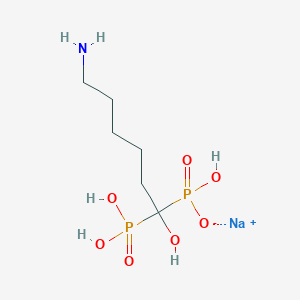
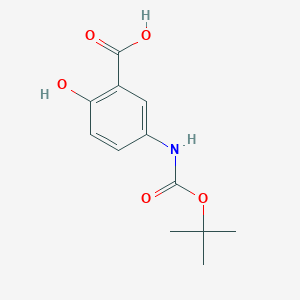

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
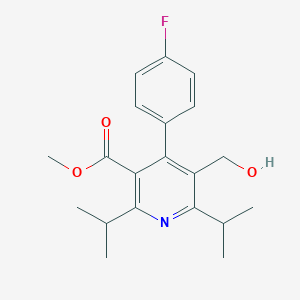
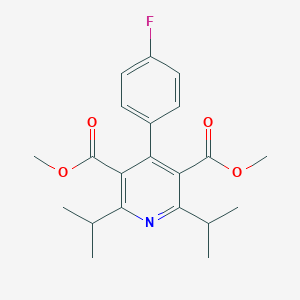
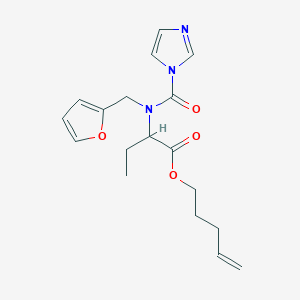
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
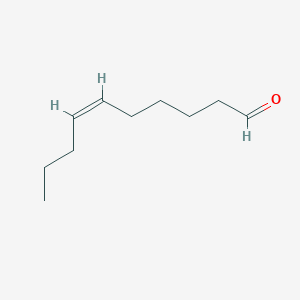
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)